

Spectroscopic Profile of Diazoethane: A Technical Guide

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Compound of Interest

Compound Name: Diazoethane

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This technical guide provides an in-depth overview of the spectroscopic properties of **diazoethane** (CH_3CHN_2), a versatile reagent in organic synthesis. The document focuses on its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, offering a valuable resource for the characterization and utilization of this compound.

Spectroscopic Data of Diazoethane

The following tables summarize the key spectroscopic data for **diazoethane**, facilitating its identification and analysis in experimental settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~3.8 - 4.2	Quartet	~7.0	CH
~1.4 - 1.6	Doublet	~7.0	CH_3

^{13}C NMR Data

Chemical Shift (δ) ppm	Assignment
~50 - 60	CH
~10 - 15	CH ₃

Infrared (IR) Spectroscopy

The infrared spectrum of **diazoethane** is characterized by a strong absorption band in the region of 2050-2150 cm⁻¹, which is indicative of the N≡N stretching vibration of the diazo group. Other significant absorption bands are listed below.

Frequency (cm ⁻¹)	Intensity	Assignment
~2900 - 3000	Medium	C-H stretch (sp ³)
~2050 - 2150	Strong	N≡N stretch
~1450	Medium	C-H bend (CH ₃)
~1370	Medium	C-H bend (CH ₃)

Experimental Protocols

Synthesis of Diazoethane from N-ethyl-N-nitrosourea

A common laboratory-scale synthesis of **diazoethane** involves the base-catalyzed decomposition of N-ethyl-N-nitrosourea.

Materials:

- N-ethyl-N-nitrosourea
- Potassium hydroxide (KOH)
- Diethyl ether (or other suitable solvent)
- Ice bath

Procedure:

- A solution of potassium hydroxide in water is prepared and cooled in an ice bath.
- A solution of N-ethyl-N-nitrosourea in diethyl ether is added dropwise to the cold KOH solution with vigorous stirring.
- The characteristic yellow color of **diazoethane** will develop in the organic layer.
- The ethereal solution of **diazoethane** is then carefully decanted or distilled for immediate use. Caution: Diazoalkanes are toxic and potentially explosive. All operations should be carried out in a well-ventilated fume hood behind a safety shield. Use of ground-glass joints should be avoided.

NMR Sample Preparation

Procedure:

- A dilute solution of freshly prepared **diazoethane** in a deuterated solvent (e.g., CDCl_3) is prepared at low temperature to minimize decomposition.
- The solution is transferred to an NMR tube.
- The NMR spectrum is acquired promptly.

IR Spectrum Acquisition

Procedure:

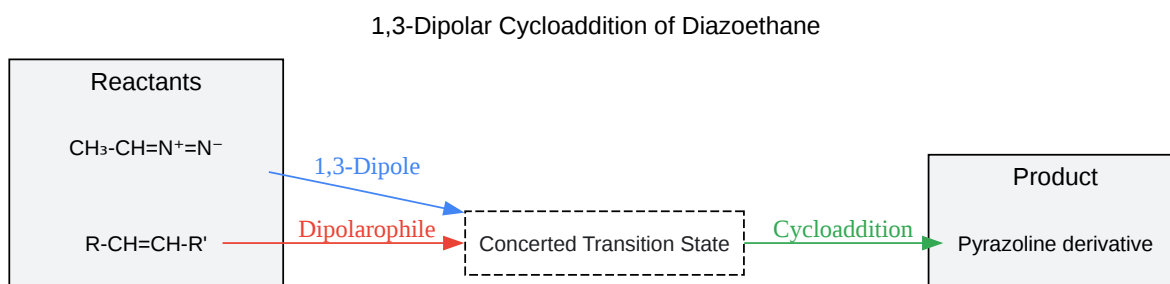
- A gas-phase IR spectrum can be obtained by introducing a low pressure of **diazoethane** gas into a gas cell.
- Alternatively, a solution-phase spectrum can be acquired by placing a dilute solution of **diazoethane** in a suitable solvent (e.g., diethyl ether) between two salt plates (e.g., NaCl or KBr).

Reaction Pathways and Mechanisms

Diazoethane is a valuable reagent in various organic transformations, including cycloaddition reactions and reactions with carbonyl compounds.

1,3-Dipolar Cycloaddition of Diazoethane

Diazoethane can participate as a 1,3-dipole in cycloaddition reactions with various dipolarophiles, such as alkenes, to form pyrazoline derivatives. This reaction is a powerful tool for the synthesis of five-membered heterocyclic compounds.



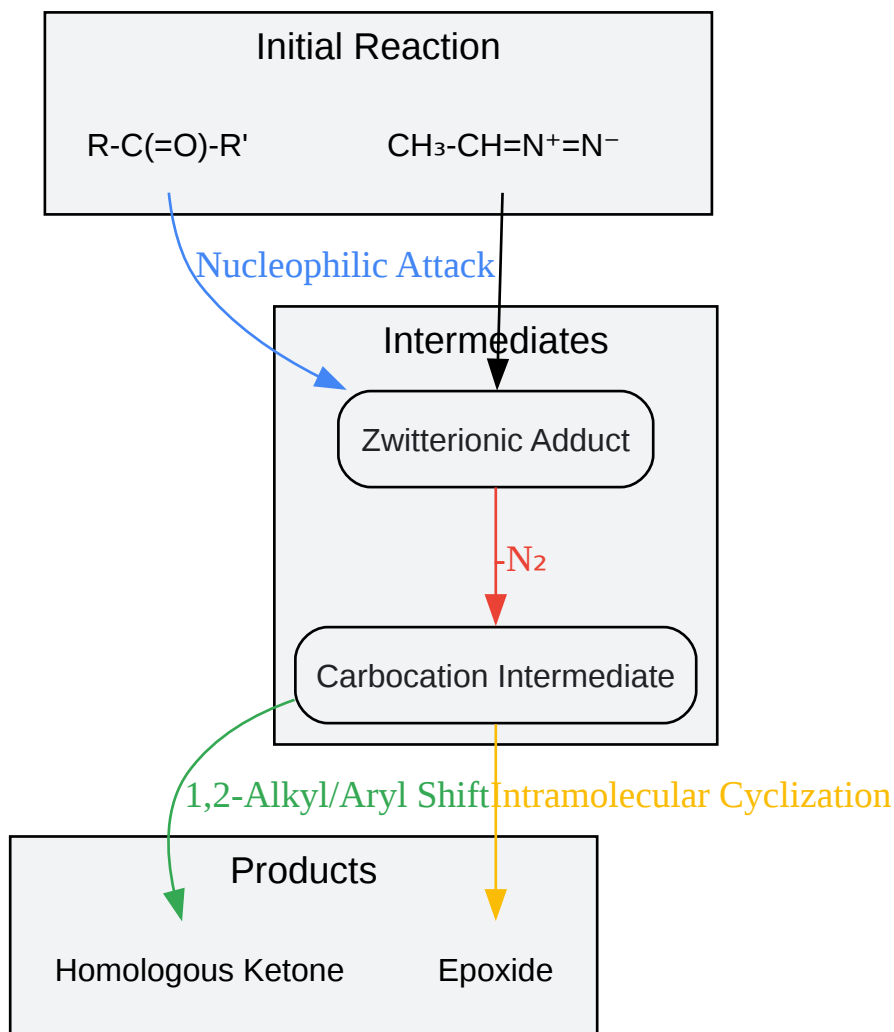
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1,3-Dipolar Cycloaddition Pathway

Reaction of Diazoethane with Ketones (Büchner–Curtius–Schlotterbeck Reaction)

The reaction of **diazoethane** with ketones can lead to the formation of homologous ketones (ring expansion in cyclic ketones) or epoxides. The reaction proceeds through a nucleophilic attack of the diazoalkane on the carbonyl carbon.[1]

Reaction of Diazoethane with a Ketone



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Büchner–Curtius–Schlotterbeck Reaction

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References

- 1. Büchner–Curtius–Schlotterbeck reaction - Wikipedia [en.wikipedia.org]

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